2-Aminobenzimidazole

Aurora kinase bioisostere solubility

2-Aminobenzimidazole (CAS 162938-41-2) is an essential, privileged heterocyclic scaffold for medicinal chemistry. It serves as a validated bioisostere for biaryl urea kinase inhibitors, overcoming solubility challenges while maintaining target engagement for Aurora kinase programs. Its derivatives demonstrate nanomolar potency against drug-resistant Plasmodium falciparum and act as non-bactericidal sensitizers potentiating β-lactam antibiotics against MDR-TB. This scaffold is also a core pharmacophore for selective KOR agonists, enabling analgesic development with reduced addiction liability. Procure this specific core to ensure reproducible derivatization and avoid inactive analogs.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 162938-41-2
Cat. No. B067599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzimidazole
CAS162938-41-2
Synonyms2-aminobenzimidazole
2-aminobenzimidazole hydrochloride
2-aminobenzimidazole monobenzoate
2-aminobenzimidazole monohydrochloride
2-aminobenzimidazole monoperchlorate
2-aminobenzimidazole monosulfate
2-aminobenzimidazole sulfate
2-aminobenzimidazole sulfate (2:1)
2-aminobenzimidazole tartrate(2:1), (L)-(+)-isomer
2-aminobenzimidazole, conjugate monoacid
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N
InChIInChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
InChIKeyJWYUFVNJZUSCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
>20 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobenzimidazole (CAS 162938-41-2): Scientific Procurement and Chemical Identification


2-Aminobenzimidazole (CAS 162938-41-2), systematically named 1H-benzimidazol-2-amine, is a heterocyclic aromatic compound with the molecular formula C7H7N3 and a molecular weight of 133.15 g/mol [1]. It is defined by the replacement of the hydrogen at position 2 of the benzimidazole core with an amino group, a modification that confers unique electronic properties and a key synthetic handle for further derivatization . This scaffold is considered 'privileged' in medicinal chemistry due to its ability to act as a bioisostere for various pharmacophores, including the biaryl urea residue found in clinical-stage kinase inhibitors, and its role as a core building block for numerous bioactive molecules [2].

Why Generic Substitution of 2-Aminobenzimidazole Analogs Presents Scientific and Procurement Risk


Generic substitution among benzimidazole derivatives or alternative heterocyclic scaffolds is not scientifically justified due to the extreme sensitivity of biological activity to subtle structural modifications on the 2-amino-benzimidazole core. Even minor changes to substituents drastically alter potency, selectivity, and mechanism of action across different therapeutic targets. For instance, unsubstituted 2-aminobenzimidazole itself is largely inactive against many biological targets, while specific derivatives demonstrate low nanomolar potency against distinct pathogens or kinases [1]. Furthermore, the 2-amino group is a crucial site for selective acylation and derivatization, which dictates the final compound's activity and synthetic feasibility . Procuring a less specific analog without the precise substitution pattern validated in the literature would likely result in a non-functional compound, leading to failed experiments, wasted resources, and irreproducible research outcomes. The following evidence demonstrates these specific, quantifiable differentiators.

Quantitative Evidence Guide: Validated Differentiation of 2-Aminobenzimidazole Derivatives Against Comparators


Aurora Kinase Inhibition: Improved Solubility Profile Compared to SNS-314

A series of 2-aminobenzimidazole derivatives were developed as Aurora kinase inhibitors. The 2-aminobenzimidazole core was strategically employed as a bioisostere for the biaryl urea residue found in SNS-314, a known potent Aurora kinase inhibitor that entered clinical trials. A key differentiator is that this new series of 2-aminobenzimidazole compounds demonstrates better aqueous solubility than SNS-314, while retaining comparable in vitro potency in both biochemical and cell-based assays [1]. Furthermore, a specific derivative, designated 6m, exhibited a mouse intravenous (IV) pharmacokinetic (PK) profile comparable to that of SNS-314, indicating that the solubility advantage did not compromise in vivo exposure [1].

Aurora kinase bioisostere solubility

Antimalarial Activity: 12-Fold Gain in Potency Over Parent Molecule

A structure-activity relationship (SAR) study of 2-aminobenzimidazoles (ABIs) for antimalarial activity revealed a critical role for a phenol moiety. While potent molecules in the series exhibited IC50 values in the 40 nM range against the P. falciparum 3D7 strain, the most potent derivative, compound 3r, which features a 4,5-dimethyl substituted phenol, displayed an IC50 of 6.4 ± 0.5 nM [1]. This represents a remarkable 12-fold increase in activity from the parent molecule in the series [1]. Importantly, these compounds retained high potency against strains resistant to chloroquine (Dd2), artemisinin (Cam3.IIC580Y), and PfATP4 inhibitors (SJ557733), while showing no cytotoxicity against human HEK293 cells (IC50 > 50 μM) [1].

Malaria Plasmodium falciparum drug resistance

Chagas Disease: Optimized In Vitro Potency and Selectivity vs. Hit Compound

A hit-to-lead optimization program focused on a 2-aminobenzimidazole hit compound (designated hit 1) against intracellular Trypanosoma cruzi amastigotes, the causative agent of Chagas disease. The study utilized a multiparametric structure-activity relationship analysis on a set of 277 derivatives. Through systematic optimization, the program discovered multiple highly potent compounds with IC50 values < 0.3 μM against intracellular T. cruzi, representing a significant improvement in potency from the initial hit [1]. The optimization also successfully improved microsomal stability and lipophilicity, key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [1].

Chagas disease Trypanosoma cruzi phenotypic screening

Leishmaniasis: Contrasting In Vitro Potency vs. In Vivo Efficacy

An optimization program for 2-aminobenzimidazoles targeting Leishmania infantum produced compounds with promising in vitro potency. Two lead compounds, 29 and 39, demonstrated IC50 values of 4.1 μM and 0.5 μM, respectively, against L. infantum [1]. However, when these compounds were advanced to an in vivo acute L. infantum visceral leishmaniasis (VL) mouse model, both showed problems of poor exposure and a lack of efficacy, failing to translate their in vitro activity to a therapeutic effect in a living organism [1]. This study serves as a critical lesson that in vitro potency alone is an insufficient predictor of success, and further optimization of the 2-aminobenzimidazole scaffold is necessary to overcome PK and bioavailability hurdles [1].

Leishmaniasis in vivo efficacy pharmacokinetics

Tuberculosis: Mechanism of β-Lactam Sensitization Distinct from β-Lactamase Inhibitors

A library of 2-aminobenzimidazole derivatives was screened for the ability to suppress β-lactam resistance in Mycobacterium smegmatis and M. tuberculosis. The study identified non-bactericidal compounds that reversed intrinsic β-lactam resistance, and this activity translated to M. tuberculosis, including multidrug-resistant (MDR) strains [1]. Crucially, preliminary mechanistic studies revealed that the lead compounds act through a mechanism distinct from that of traditional β-lactamase inhibitors, which function by directly inhibiting the β-lactamase enzyme [1]. Instead, these 2-aminobenzimidazoles appear to sensitize the bacteria to β-lactams via a novel, yet-to-be-fully-elucidated pathway [1].

Tuberculosis Mycobacterium tuberculosis antibiotic resistance

Validated Application Scenarios for 2-Aminobenzimidazole Derivatives in Drug Discovery and Chemical Biology


Overcoming Solubility Limitations in Kinase Inhibitor Development

For medicinal chemistry teams developing next-generation Aurora kinase inhibitors for oncology, 2-aminobenzimidazole derivatives represent a strategic scaffold hop from the biaryl urea class (e.g., SNS-314). This substitution has been validated to improve aqueous solubility while maintaining potent target engagement and a favorable in vivo PK profile. Researchers can use this scaffold to overcome the formulation and bioavailability challenges associated with poorly soluble urea-containing inhibitors, accelerating the development of more developable clinical candidates [1].

Combatting Drug-Resistant Malaria with Next-Generation Antimalarials

2-Aminobenzimidazole derivatives, particularly those containing a phenol moiety, have demonstrated high potency (low nM IC50) against multiple drug-resistant strains of Plasmodium falciparum. This includes strains resistant to frontline therapies like artemisinin and chloroquine. These compounds offer a validated chemical starting point for antimalarial drug discovery programs focused on overcoming existing resistance mechanisms and developing novel, potent, and selective antimalarial agents with low cytotoxicity [2].

Investigating Novel Resistance-Modifying Mechanisms in M. tuberculosis

This chemical class provides a unique tool for microbiology and chemical biology researchers studying intrinsic antibiotic resistance in Mycobacterium tuberculosis. Specific 2-aminobenzimidazole derivatives act as non-bactericidal sensitizers, potentiating the activity of β-lactam antibiotics against MDR-TB strains. Their distinct mechanism of action, separate from β-lactamase inhibition, opens new avenues for research into adjunctive therapies and novel drug targets for treating intractable tuberculosis infections [3].

Building Block for Selective Kappa Opioid Receptor (KOR) Agonists

The 2-aminobenzimidazole scaffold has been identified as a key pharmacophore for developing selective agonists of the kappa opioid receptor (KOR). Virtual screening and subsequent medicinal chemistry optimization have yielded derivatives with demonstrated selectivity for KOR over other opioid receptors (DOR and MOR). This application is particularly relevant for analgesic drug discovery programs seeking to develop pain therapeutics with a reduced potential for the addictive and side-effect liabilities associated with mu-opioid receptor activation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.